Cas no 895484-91-0 (N-(1-benzothiophen-5-yl)-2-(phenylsulfanyl)acetamide)
N-(1-benzothiophen-5-yl)-2-(phenylsulfanyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- Acetamide, N-benzo[b]thien-5-yl-2-(phenylthio)-
- N-(1-benzothiophen-5-yl)-2-(phenylsulfanyl)acetamide
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- Inchi: 1S/C16H13NOS2/c18-16(11-20-14-4-2-1-3-5-14)17-13-6-7-15-12(10-13)8-9-19-15/h1-10H,11H2,(H,17,18)
- InChI Key: PARHYIRRSLXXAP-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C2SC=CC2=C1)(=O)CSC1=CC=CC=C1
Experimental Properties
- Density: 1.32±0.1 g/cm3(Predicted)
- Boiling Point: 537.8±30.0 °C(Predicted)
- pka: 13.35±0.43(Predicted)
N-(1-benzothiophen-5-yl)-2-(phenylsulfanyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2537-1197-2μmol |
N-(1-benzothiophen-5-yl)-2-(phenylsulfanyl)acetamide |
895484-91-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2537-1197-5μmol |
N-(1-benzothiophen-5-yl)-2-(phenylsulfanyl)acetamide |
895484-91-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2537-1197-10μmol |
N-(1-benzothiophen-5-yl)-2-(phenylsulfanyl)acetamide |
895484-91-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2537-1197-20μmol |
N-(1-benzothiophen-5-yl)-2-(phenylsulfanyl)acetamide |
895484-91-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2537-1197-1mg |
N-(1-benzothiophen-5-yl)-2-(phenylsulfanyl)acetamide |
895484-91-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2537-1197-2mg |
N-(1-benzothiophen-5-yl)-2-(phenylsulfanyl)acetamide |
895484-91-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2537-1197-3mg |
N-(1-benzothiophen-5-yl)-2-(phenylsulfanyl)acetamide |
895484-91-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2537-1197-4mg |
N-(1-benzothiophen-5-yl)-2-(phenylsulfanyl)acetamide |
895484-91-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2537-1197-5mg |
N-(1-benzothiophen-5-yl)-2-(phenylsulfanyl)acetamide |
895484-91-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2537-1197-10mg |
N-(1-benzothiophen-5-yl)-2-(phenylsulfanyl)acetamide |
895484-91-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-(1-benzothiophen-5-yl)-2-(phenylsulfanyl)acetamide Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on N-(1-benzothiophen-5-yl)-2-(phenylsulfanyl)acetamide
Professional Introduction to N-(1-benzothiophen-5-yl)-2-(phenylsulfanyl)acetamide (CAS No. 895484-91-0)
N-(1-benzothiophen-5-yl-2-(phenylsulfanyl)acetamide is a specialized organic compound with significant applications in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its Chemical Abstracts Service (CAS) number 895484-91-0, has garnered attention due to its unique structural properties and potential biological activities. The benzothiophene moiety and the phenylsulfanyl group contribute to its distinct chemical behavior, making it a valuable intermediate in the development of novel therapeutic agents.
The benzothiophene scaffold is a prominent heterocyclic structure widely recognized for its presence in numerous pharmacologically active molecules. Its aromatic nature and ability to engage in π-stacking interactions make it an attractive component in drug design. In particular, the 5-position substitution on the benzothiophene ring in N-(1-benzothiophen-5-yl)-2-(phenylsulfanyl)acetamide introduces additional functionalization possibilities, enhancing its versatility as a building block for more complex molecules.
The phenylsulfanyl group, on the other hand, introduces a sulfur atom into the molecular framework, which can participate in various chemical reactions such as nucleophilic substitution or coordination with metal ions. This feature is particularly useful in medicinal chemistry, where sulfur-containing compounds often exhibit enhanced bioactivity due to their ability to interact with biological targets in unique ways. The combination of these two functional groups in N-(1-benzothiophen-5-yl)-2-(phenylsulfanyl)acetamide suggests a compound with potential applications in both small-molecule drug discovery and material science.
Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of such compounds. Molecular modeling studies indicate that N-(1-benzothiophen-5-yl)-2-(phenylsulfanyl)acetamide may exhibit inhibitory effects on certain enzymes or receptors, making it a promising candidate for further investigation. For instance, its structural features could be exploited to develop inhibitors targeting pathways involved in inflammation or cancer progression.
In the realm of synthetic organic chemistry, this compound serves as an excellent precursor for constructing more elaborate structures. The presence of both the benzothiophene and phenylsulfanyl moieties allows for diverse chemical modifications, including cross-coupling reactions, oxidation, and reduction processes. These synthetic pathways are crucial for generating libraries of derivatives that can be screened for biological activity.
The pharmaceutical industry has shown increasing interest in heterocyclic compounds due to their inherent biological activity and structural diversity. N-(1-benzothiophen-5-yl)-2-(phenylsulfanyl)acetamide aligns well with this trend, offering a unique combination of structural elements that could lead to the discovery of new therapeutic agents. Its potential applications span across various therapeutic areas, including oncology, neurology, and immunology.
Furthermore, the compound's stability under various chemical conditions makes it a reliable candidate for further exploration. Stability is a critical factor in drug development, as it ensures that the compound remains effective throughout its shelf life and during storage and transportation. Preliminary studies have shown that N-(1-benzothiophen-5-yl)-2-(phenylsulfanyl)acetamide maintains its integrity under standard conditions, suggesting its suitability for industrial-scale synthesis.
The integration of machine learning techniques into drug discovery has also highlighted the importance of high-quality molecular data. Compounds like N-(1-benzothiophen-5-yl)-2-(phenylsulfanyl)acetamide contribute valuable data points to these algorithms, improving their accuracy and predictive power. As a result, such compounds are increasingly being used in virtual screening campaigns to identify potential hits for further optimization.
In conclusion, N-(1-benzothiophen-5-yl)-2-(phenylsulfanyl)acetamide (CAS No. 895484-91-0) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with recent advancements in computational chemistry and synthetic methodologies, position it as a valuable asset for both academic and industrial researchers. As the field continues to evolve, this compound is likely to play an important role in the discovery of new therapeutic agents and materials.
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